molecular formula C14H8ClF3O3 B14371525 3-[2-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid CAS No. 89931-32-8

3-[2-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid

Cat. No.: B14371525
CAS No.: 89931-32-8
M. Wt: 316.66 g/mol
InChI Key: AZEORQADXNZBQJ-UHFFFAOYSA-N
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Description

3-[2-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid is an organic compound with the molecular formula C14H8ClF3O3 It is a derivative of benzoic acid, where the benzene ring is substituted with a chloro group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound is optimized for higher yields and efficiency. The use of continuous flow reactors has been explored to improve the nitration process, which is a key step in the synthesis. This method allows for better control over reaction parameters, leading to higher conversion rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-[2-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Mixed nitric and sulfuric acids are commonly used for nitration reactions.

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

3-[2-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins by forming hydrogen bonds and lowering the pKa of the molecule . This interaction can lead to inhibition of enzymatic activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity and stability, making it valuable for various industrial and research applications.

Properties

CAS No.

89931-32-8

Molecular Formula

C14H8ClF3O3

Molecular Weight

316.66 g/mol

IUPAC Name

3-[2-chloro-3-(trifluoromethyl)phenoxy]benzoic acid

InChI

InChI=1S/C14H8ClF3O3/c15-12-10(14(16,17)18)5-2-6-11(12)21-9-4-1-3-8(7-9)13(19)20/h1-7H,(H,19,20)

InChI Key

AZEORQADXNZBQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=CC(=C2Cl)C(F)(F)F)C(=O)O

Origin of Product

United States

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